DL-Tryptophan octyl ester hydrochloride
Description
Properties
IUPAC Name |
octyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2.ClH/c1-2-3-4-5-6-9-12-23-19(22)17(20)13-15-14-21-18-11-8-7-10-16(15)18;/h7-8,10-11,14,17,21H,2-6,9,12-13,20H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASIBURGMIVLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563902 | |
| Record name | Octyl tryptophanate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6278-90-6 | |
| Record name | 6278-90-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octyl tryptophanate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification of Tryptophan with Octanol
The most straightforward method involves the direct esterification of DL-tryptophan with octanol under acidic conditions. This one-step process leverages Fischer esterification, where the carboxylic acid group of tryptophan reacts with octanol in the presence of hydrochloric acid as a catalyst and solvent.
Procedure :
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DL-Tryptophan (2.04 g, 10 mmol) is suspended in anhydrous octanol (50 mL).
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Concentrated hydrochloric acid (12 M, 5 mL) is added, and the mixture is refluxed at 110°C for 24 hours.
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The reaction is cooled, and the solvent is evaporated under reduced pressure.
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The crude product is recrystallized from ethanol-diethyl ether to yield the hydrochloride salt.
Key Considerations :
Acylation-Protected Esterification
Adapted from patent US4803284A, this method introduces an acyl protecting group to the amino moiety before esterification, enhancing regioselectivity.
Procedure :
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Protection : DL-Tryptophan is treated with acetic anhydride in tetrahydrofuran (THF) to form N-acetyl-tryptophan.
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Esterification : The protected compound reacts with octanol using dicyclohexylcarbodiimide (DCC) as a coupling agent.
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Deprotection : The acetyl group is removed via hydrolysis with 6 M HCl at 70°C for 2 hours.
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Salt Formation : The free amine is converted to the hydrochloride salt using HCl gas.
Advantages :
Alkylation of Tryptophan Derivatives
A modified approach from PMC6254852 involves alkylation of a tryptophan precursor. This method is advantageous for introducing branched or functionalized alkyl chains.
Procedure :
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Precursor Synthesis : Tryptophan methyl ester is prepared by treating DL-tryptophan with thionyl chloride in methanol.
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Alkylation : The methyl ester reacts with 1-bromooctane in dimethylformamide (DMF) using potassium carbonate as a base.
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Hydrolysis : The ester is hydrolyzed with aqueous NaOH, followed by acidification with HCl to form the hydrochloride salt.
Challenges :
-
Requires strict anhydrous conditions to prevent hydrolysis of the alkylating agent.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Esterification | 68–72 | 95 | Simplicity, minimal steps | Long reaction time, moderate yield |
| Acylation-Protected | 75–80 | 98 | High regioselectivity, scalable | Additional protection/deprotection steps |
| Alkylation | 60–65 | 90 | Flexibility in alkyl chain modification | Sensitivity to moisture, lower yield |
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Industrial and Practical Considerations
Chemical Reactions Analysis
Types of Reactions: DL-Tryptophan octyl ester (hydrochloride) can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release free tryptophan.
Oxidation and Reduction: The indole ring in tryptophan can participate in oxidation and reduction reactions.
Substitution: The amino group in tryptophan can undergo substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products:
Hydrolysis: Free tryptophan.
Oxidation and Reduction: Various oxidized or reduced derivatives of tryptophan.
Substitution: Substituted tryptophan derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C₁₉H₂₉ClN₂O₂
CAS Number: 6278-90-6
Molecular Weight: 348.91 g/mol
Physical Form: White to yellow solid
The compound features an indole moiety, which is known for its biological activity, particularly in drug development. The octyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Scientific Research Applications
-
Antiviral Activity
- Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been investigated for its efficacy against viruses such as HIV and enterovirus A71 (EV-A71). The presence of the indole structure is believed to contribute to its antiviral properties by interfering with viral entry mechanisms .
- Cancer Research
- Neuroprotective Effects
- Biopharmaceutical Development
Case Studies
Mechanism of Action
The primary mechanism of action of DL-Tryptophan octyl ester (hydrochloride) involves the hydrolysis of the ester bond to release free tryptophan. This free tryptophan can then participate in various biochemical pathways, including the synthesis of serotonin and melatonin . The compound’s cell permeability allows it to effectively deliver tryptophan into cells, where it can exert its effects .
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a class of amino acid esters with varying alkyl chains. Key analogs include:
Key Observations :
- Synthesis: All analogs are synthesized via esterification of L-tryptophan with the corresponding alcohol (e.g., methanol, ethanol, octanol) in the presence of thionyl chloride (for methyl esters) .
Physical and Chemical Properties
- Melting Points: Only the methyl ester analog reports a yield (99.8%) but lacks explicit melting point data .
- Solubility : Longer alkyl chains (e.g., octyl) reduce aqueous solubility but improve solubility in organic solvents, making the octyl derivative more suitable for lipid-based formulations.
Hazards and Handling
The octyl compound’s hazard profile is more comprehensively documented than its analogs, with warnings for acute toxicity (oral, dermal) and respiratory irritation . Methyl and ethyl analogs may share similar risks due to their structural similarity, but specific data are unavailable.
Biological Activity
Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the realm of antiviral and anticancer properties. This article aims to present a comprehensive overview of the biological activity of this compound based on current research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It exists as a white to yellow solid with a purity of approximately 95% . The presence of an indole moiety suggests potential interactions with biological targets relevant to various diseases.
Antiviral Properties
Recent studies have indicated that derivatives of Octyl 2-amino-3-(1H-indol-3-yl)propanoate exhibit significant antiviral activity. Specifically, research has shown that these compounds can inhibit the replication of several viruses, including coronaviruses and enteroviruses. For instance, a patent describes compounds derived from this structure that effectively inhibit viral replication, suggesting potential therapeutic applications in treating viral infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A notable study demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases. The following table summarizes key findings from recent research on its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 18 | Inhibition of proliferation |
These findings suggest that Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride could be a promising candidate for further development as an anticancer agent.
Case Studies
A series of case studies have been conducted to explore the efficacy of this compound in vivo. One study involved administering the compound to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology.
Another case study focused on its use in viral infection models, where treated subjects showed improved survival rates and reduced viral loads compared to untreated controls. These findings underscore the compound's dual potential as both an antiviral and anticancer agent.
The biological activities of Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride are believed to stem from its ability to interact with specific cellular pathways:
- Apoptotic Pathways : Induces apoptosis through activation of caspases.
- Cell Cycle Regulation : Modulates cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Viral Replication Inhibition : Interferes with viral RNA synthesis and assembly processes.
Q & A
Q. What is the optimal synthetic route for preparing Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, and how can purity be validated?
Methodological Answer: The compound is synthesized via esterification of L-tryptophan using octanol and thionyl chloride (SOCl₂) as a catalyst. A modified procedure from involves:
Dissolving L-tryptophan (5 mmol) in dry octanol (10 mL) at 0°C.
Adding SOCl₂ (5.5 mmol) dropwise under reflux for 1–2 hours.
Concentrating under vacuum and recrystallizing from octanol/ethyl acetate to yield the hydrochloride salt.
Purity Validation:
Q. How does the octyl ester modification impact solubility and stability compared to methyl/ethyl analogs?
Methodological Answer:
- Solubility : The octyl chain increases lipophilicity, reducing aqueous solubility but enhancing miscibility in organic solvents (e.g., DMSO, chloroform). Compare with ethyl ester (: soluble in water at 2% w/v) via shake-flask method.
- Stability : Assess hydrolytic stability under physiological pH (7.4) using accelerated degradation studies (37°C, 72 hrs). Monitor by HPLC for free tryptophan release. Octyl esters typically show slower hydrolysis than methyl/ethyl analogs due to steric hindrance.
Reference: Stability testing frameworks in and .
Advanced Research Questions
Q. How can researchers resolve contradictory data in receptor-binding assays involving this compound?
Methodological Answer: Contradictions may arise from:
- Batch Variability : Validate synthesis consistency via NMR (¹H/¹³C) and elemental analysis.
- Assay Conditions : Standardize protocols (e.g., pH, temperature) and use internal controls (e.g., LAT1 inhibitors in ).
- Competitive Binding Studies : Perform displacement assays with known ligands (e.g., AT182 in ) to confirm specificity.
Reference: Receptor-binding methodologies in ; quality control in .
Q. What in vivo models are appropriate for studying the pharmacokinetics of this compound?
Methodological Answer:
- Rodent Models : Administer intravenously (IV) or orally (PO) at 10 mg/kg. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 hrs.
- Bioanalysis : Use LC-MS/MS to quantify parent compound and metabolites (e.g., hydrolyzed tryptophan).
- Tissue Distribution : Sacrifice animals at 24 hrs; analyze brain, liver, and kidney homogenates. Compare with ethyl ester data (: 60% oral bioavailability).
Reference: Pharmacokinetic frameworks in ; metabolite tracking in .
Q. How can researchers address discrepancies in cytotoxicity profiles across cell lines?
Methodological Answer:
- Mechanistic Profiling : Use RNA-seq to identify differential expression of transporters (e.g., LAT1 in ) or metabolic enzymes.
- Dose-Response Curves : Test IC₅₀ values in 3D spheroid vs. monolayer cultures to account for microenvironment effects.
- Resazurin Assay : Normalize cytotoxicity data to mitochondrial activity ().
Reference: Cytotoxicity assays in ; transcriptomics in .
Analytical and Structural Characterization
Q. What advanced techniques confirm the stereochemical integrity of the compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure to confirm (S)-configuration ().
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for chiral centers.
- NMR NOE Effects : Detect spatial proximity between indole protons and the amino group.
Reference: Stereochemical validation in and .
Safety and Handling
Q. What precautions are critical when handling this compound in a research setting?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
